1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid

Description

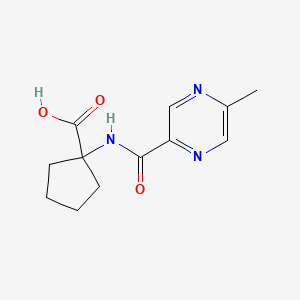

1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a pyrazine carboxamide substituent. The compound combines a rigid cyclopentane backbone with a pyrazine heterocycle, which is often associated with bioactivity in medicinal chemistry, such as antimycobacterial or antiparasitic properties .

Properties

Molecular Formula |

C12H15N3O3 |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

1-[(5-methylpyrazine-2-carbonyl)amino]cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H15N3O3/c1-8-6-14-9(7-13-8)10(16)15-12(11(17)18)4-2-3-5-12/h6-7H,2-5H2,1H3,(H,15,16)(H,17,18) |

InChI Key |

ZERYTNWMEJGUFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC2(CCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of 5-Methylpyrazine-2-carboxylic acid: This can be synthesized from acetone and o-phenylenediamine through cyclization, followed by oxidation with an inorganic oxidant and acidification with sulfuric acid.

Amidation Reaction: The 5-Methylpyrazine-2-carboxylic acid is then reacted with cyclopentane-1-carboxylic acid chloride in the presence of a base to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyrazine ring can be oxidized to form a carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Acid chlorides and alcohols are commonly used for esterification, while amines are used for amidation.

Major Products

Oxidation: 5-Methylpyrazine-2,3-dicarboxylic acid.

Reduction: 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-amine.

Substitution: Various esters and amides depending on the reagents used.

Scientific Research Applications

1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic disorders.

Material Science: The compound can be used in the preparation of metal-organic frameworks (MOFs) and other coordination complexes.

Biological Studies: It can be used to study enzyme interactions and metabolic pathways involving pyrazine derivatives.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxamide and carboxylic acid groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other cyclopentane-carboxylic acid derivatives allow for comparative analysis. Key analogs include:

Table 1: Structural and Physicochemical Comparisons

Structural and Functional Differences

Pyrazine vs. Piperidine/Pyridine Substituents: The pyrazine ring in the target compound (vs. Piperidine derivatives (e.g., from ) exhibit higher melting points (~185°C), suggesting greater crystallinity due to hydrogen bonding.

Sulfonamido groups (e.g., ) may confer stronger enzyme inhibitory activity due to sulfonyl’s electron-withdrawing effects.

Key Research Findings

Functional Group Impact : Sulfonamido groups () enhance enzyme inhibition, while hydroxyl groups () improve solubility.

Ring Size Effects : Cyclopropane derivatives () exhibit distinct reactivity due to ring strain, suggesting divergent applications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.